4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-
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Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress, and the modulation of immune system function.
Advantages And Limitations For Lab Experiments
One advantage of using 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in lab experiments is its relatively low toxicity and high solubility in water, which makes it easier to work with compared to other compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research involving 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-. One area of interest is in the development of more potent and selective inhibitors of specific disease targets. Another area of interest is in the study of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, more research is needed to understand its potential interactions with other drugs and its long-term safety profile.
Synthesis Methods
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can be achieved through a variety of methods, including the use of organic solvents and reagents. One common method involves the use of a reaction between 2-phenylindole and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
The potential applications of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in scientific research are numerous. One area of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of a variety of diseases, including cancer and neurological disorders.
properties
CAS RN |
143658-85-9 |
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Product Name |
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- |
Molecular Formula |
C22H17N5OS |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(E)-(2-phenylindol-3-ylidene)methyl]imidazol-4-ol |
InChI |
InChI=1S/C22H17N5OS/c1-13-23-19(21(28)27(13)22-26-25-14(2)29-22)12-17-16-10-6-7-11-18(16)24-20(17)15-8-4-3-5-9-15/h3-12,28H,1-2H3/b17-12+ |
InChI Key |
JIROEXYWMRWKKA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
SMILES |
CC1=NC(=C(N1C2=NN=C(S2)C)O)C=C3C4=CC=CC=C4N=C3C5=CC=CC=C5 |
Canonical SMILES |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
synonyms |
(5Z)-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(2-phenyl-1H-indol -3-yl)methylidene]imidazol-4-one |
Origin of Product |
United States |
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